Cas no 2171939-70-9 (methyl 3-hydroxy-2-(3,3,5,5-tetramethylcyclohexyl)propanoate)

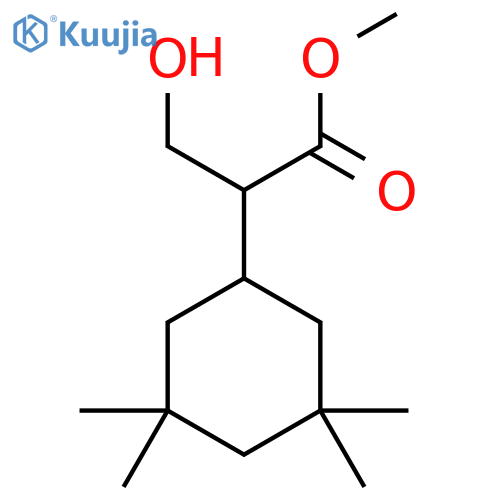

2171939-70-9 structure

商品名:methyl 3-hydroxy-2-(3,3,5,5-tetramethylcyclohexyl)propanoate

methyl 3-hydroxy-2-(3,3,5,5-tetramethylcyclohexyl)propanoate 化学的及び物理的性質

名前と識別子

-

- methyl 3-hydroxy-2-(3,3,5,5-tetramethylcyclohexyl)propanoate

- 2171939-70-9

- EN300-1459465

-

- インチ: 1S/C14H26O3/c1-13(2)6-10(7-14(3,4)9-13)11(8-15)12(16)17-5/h10-11,15H,6-9H2,1-5H3

- InChIKey: PGJJWDDOJZOZIQ-UHFFFAOYSA-N

- ほほえんだ: OCC(C(=O)OC)C1CC(C)(C)CC(C)(C)C1

計算された属性

- せいみつぶんしりょう: 242.18819469g/mol

- どういたいしつりょう: 242.18819469g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 17

- 回転可能化学結合数: 4

- 複雑さ: 265

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.4

- トポロジー分子極性表面積: 46.5Ų

methyl 3-hydroxy-2-(3,3,5,5-tetramethylcyclohexyl)propanoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1459465-0.1g |

methyl 3-hydroxy-2-(3,3,5,5-tetramethylcyclohexyl)propanoate |

2171939-70-9 | 0.1g |

$1106.0 | 2023-05-23 | ||

| Enamine | EN300-1459465-1.0g |

methyl 3-hydroxy-2-(3,3,5,5-tetramethylcyclohexyl)propanoate |

2171939-70-9 | 1g |

$1256.0 | 2023-05-23 | ||

| Enamine | EN300-1459465-0.25g |

methyl 3-hydroxy-2-(3,3,5,5-tetramethylcyclohexyl)propanoate |

2171939-70-9 | 0.25g |

$1156.0 | 2023-05-23 | ||

| Enamine | EN300-1459465-2.5g |

methyl 3-hydroxy-2-(3,3,5,5-tetramethylcyclohexyl)propanoate |

2171939-70-9 | 2.5g |

$2464.0 | 2023-05-23 | ||

| Enamine | EN300-1459465-10.0g |

methyl 3-hydroxy-2-(3,3,5,5-tetramethylcyclohexyl)propanoate |

2171939-70-9 | 10g |

$5405.0 | 2023-05-23 | ||

| Enamine | EN300-1459465-50mg |

methyl 3-hydroxy-2-(3,3,5,5-tetramethylcyclohexyl)propanoate |

2171939-70-9 | 50mg |

$1056.0 | 2023-09-29 | ||

| Enamine | EN300-1459465-500mg |

methyl 3-hydroxy-2-(3,3,5,5-tetramethylcyclohexyl)propanoate |

2171939-70-9 | 500mg |

$1207.0 | 2023-09-29 | ||

| Enamine | EN300-1459465-1000mg |

methyl 3-hydroxy-2-(3,3,5,5-tetramethylcyclohexyl)propanoate |

2171939-70-9 | 1000mg |

$1256.0 | 2023-09-29 | ||

| Enamine | EN300-1459465-10000mg |

methyl 3-hydroxy-2-(3,3,5,5-tetramethylcyclohexyl)propanoate |

2171939-70-9 | 10000mg |

$5405.0 | 2023-09-29 | ||

| Enamine | EN300-1459465-5.0g |

methyl 3-hydroxy-2-(3,3,5,5-tetramethylcyclohexyl)propanoate |

2171939-70-9 | 5g |

$3645.0 | 2023-05-23 |

methyl 3-hydroxy-2-(3,3,5,5-tetramethylcyclohexyl)propanoate 関連文献

-

Wolfgang G. Zeier,Hong Zhu,Zachary M. Gibbs,Gerbrand Ceder,Wolfgang Tremel,G. Jeffrey Snyder J. Mater. Chem. C, 2014,2, 10189-10194

-

María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242

-

3. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697

-

4. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172

-

5. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405

2171939-70-9 (methyl 3-hydroxy-2-(3,3,5,5-tetramethylcyclohexyl)propanoate) 関連製品

- 1174132-74-1(3-Bromo-1H-pyrazole)

- 2228447-73-0(2-(2,2-dimethyl-1,3-dioxolan-4-yl)butanedioic acid)

- 2168246-21-5(ethyl 3-2-(methylamino)ethoxybenzoate)

- 1782356-84-6(7-Methyl-1,2-dihydroisoquinolin-3(4H)-one)

- 1213-33-8(Benzenamine,2-[(4-methylphenyl)sulfonyl]-)

- 1554146-96-1(4-4-(2-aminoethyl)-1H-pyrazol-1-ylphenol)

- 478518-87-5(N-1-13CAcetyl-D-glucosamine)

- 52779-76-7(1-(3-bromo-2-methylphenyl)ethan-1-one)

- 1369162-92-4(4-(3-methoxy-1,2-oxazol-5-yl)butan-2-amine)

- 922874-25-7(1-1-(2-methoxyethyl)-1H-indol-3-yl-3-methylurea)

推奨される供給者

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量